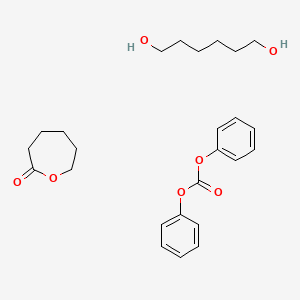
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one is a compound that combines three distinct chemical entities: diphenyl carbonate, hexane-1,6-diol, and oxepan-2-one. This compound is known for its applications in polymer chemistry, particularly in the synthesis of polycarbonates and polyesters. The molecular formula of this compound is C19H24O5, and it has a molecular weight of 332.39 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl carbonate;hexane-1,6-diol;oxepan-2-one typically involves the reaction of diphenyl carbonate with hexane-1,6-diol and oxepan-2-one. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the esterification process. For instance, the reaction can be carried out at a temperature of around 304°C under atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one undergoes various chemical reactions, including:
Esterification: The formation of esters from the reaction of carboxylic acids and alcohols.
Transesterification: The exchange of ester groups between molecules.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and catalysts such as titanium or tin compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include polycarbonates and polyesters, which are valuable materials in various industrial applications .
科学研究应用
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one has a wide range of scientific research applications:
Chemistry: Used in the synthesis of high-performance polymers and materials.
Biology: Investigated for its potential in drug delivery systems and biocompatible materials.
Medicine: Explored for its use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants
作用机制
The mechanism of action of diphenyl carbonate;hexane-1,6-diol;oxepan-2-one involves its ability to form strong ester bonds, which contribute to the stability and durability of the resulting polymers. The molecular targets include hydroxyl and carboxyl groups, which react to form ester linkages. The pathways involved in these reactions are typically catalyzed by acids or bases, which facilitate the formation and breaking of ester bonds .
相似化合物的比较
Similar Compounds
Diphenyl carbonate: Used in the production of polycarbonates and as a phosgene substitute.
Hexane-1,6-diol: A diol used in the synthesis of polyurethanes and polyesters.
Oxepan-2-one: A lactone used in the production of polyesters and biodegradable polymers.
Uniqueness
What sets diphenyl carbonate;hexane-1,6-diol;oxepan-2-one apart is its ability to combine the properties of its constituent compounds, resulting in materials with enhanced mechanical and thermal properties. This makes it particularly valuable in applications requiring high-performance materials .
属性
CAS 编号 |
103694-75-3 |
|---|---|
分子式 |
C25H34O7 |
分子量 |
446.5 g/mol |
IUPAC 名称 |
diphenyl carbonate;hexane-1,6-diol;oxepan-2-one |
InChI |
InChI=1S/C13H10O3.C6H10O2.C6H14O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;7-6-4-2-1-3-5-8-6;7-5-3-1-2-4-6-8/h1-10H;1-5H2;7-8H,1-6H2 |
InChI 键 |
JCYHBQCYMZOSPP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)OCC1.C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2.C(CCCO)CCO |
相关CAS编号 |
103694-75-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


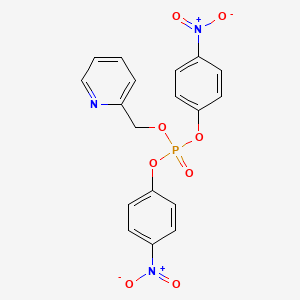
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)
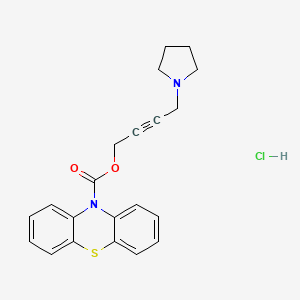
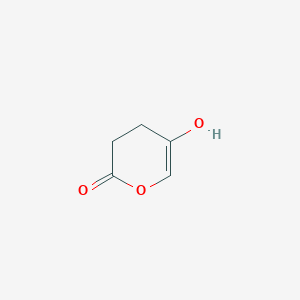
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)




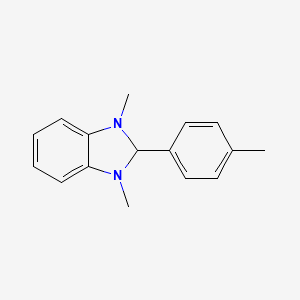
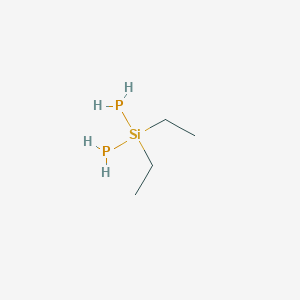

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
